molecular formula C25H34NO11+ B1265318 Deacetylisoipecoside(1+)

Deacetylisoipecoside(1+)

Cat. No. B1265318
M. Wt: 524.5 g/mol
InChI Key: MTAVTRZTGFLKSC-ONGZBVEHSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deacetylisoipecoside(1+) is the ammonium ion resulting from addition of a proton to the nitrogen of deacetylisoipecoside. It is an ammonium ion derivative and an organic anion. It is a conjugate acid of a deacetylisoipecoside.

Scientific Research Applications

Biosynthesis in Plants

  • Deacetylisoipecoside is utilized specifically in the biosynthesis of various alkaloids in Alangium lamarckii, as evidenced by the incorporation of N-deacetylisoipecoside into compounds like alangimarckine and deoxytubulosine (Jain, Sinha, & Bhakuni, 2002).

Role in Protein Acetylation and Deacetylation

  • Deacetylisoipecoside(1+) plays a role in the broader context of lysine deacetylases inhibitors (KDACIs), which have varied acetylation signatures and affect acetylation of histones and other proteins. This is crucial in both basic research and clinical trials for diseases including cancer (Schölz et al., 2015).

Therapeutic Potential in Heart Disease

  • Histone deacetylases, which deacetylisoipecoside(1+) may affect, show promise as therapeutic targets in heart failure, suggesting potential applications of deacetylisoipecoside(1+) in this area (McKinsey, 2012).

Application in Cancer Therapy

  • Deacetylisoipecoside(1+) related compounds, as part of histone deacetylase inhibitors (HDACi), are used in combination therapies for cancer, demonstrating significant anticancer effects in both preclinical and clinical studies (Suraweera, O'Byrne, & Richard, 2018).

Biomedical Engineering Applications

  • Chitin and chitosan, related to deacetylisoipecoside(1+) through their structural components, are used in various implantable biomedical applications, including wound dressings and tissue engineering (Khor & Lim, 2003).

Neurodegenerative Disorders

  • Histone deacetylases, which deacetylisoipecoside(1+) may influence, are explored for therapeutic applications in neurodegenerative disorders like Huntington's disease and Alzheimer's, highlighting its potential role in these conditions (Kazantsev & Thompson, 2008).

properties

Product Name

Deacetylisoipecoside(1+)

Molecular Formula

C25H34NO11+

Molecular Weight

524.5 g/mol

IUPAC Name

methyl (2S,3R,4S)-4-[[(1S)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl]methyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate

InChI

InChI=1S/C25H33NO11/c1-3-12-14(7-16-13-8-18(29)17(28)6-11(13)4-5-26-16)15(23(33)34-2)10-35-24(12)37-25-22(32)21(31)20(30)19(9-27)36-25/h3,6,8,10,12,14,16,19-22,24-32H,1,4-5,7,9H2,2H3/p+1/t12-,14+,16+,19-,20-,21+,22-,24+,25+/m1/s1

InChI Key

MTAVTRZTGFLKSC-ONGZBVEHSA-O

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@@H]([C@@H]1C[C@H]2C3=CC(=C(C=C3CC[NH2+]2)O)O)C=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

COC(=O)C1=COC(C(C1CC2C3=CC(=C(C=C3CC[NH2+]2)O)O)C=C)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Deacetylisoipecoside(1+)
Reactant of Route 2
Deacetylisoipecoside(1+)
Reactant of Route 3
Deacetylisoipecoside(1+)
Reactant of Route 4
Deacetylisoipecoside(1+)
Reactant of Route 5
Deacetylisoipecoside(1+)
Reactant of Route 6
Deacetylisoipecoside(1+)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.